molecular formula C13H22N2OS B2428170 N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide CAS No. 1445136-35-5

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide

Cat. No.: B2428170
CAS No.: 1445136-35-5
M. Wt: 254.39
InChI Key: BZZQSTRTGJQOKC-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide: is a synthetic organic compound with a complex structure It features a cyano group, a cyclopropyl ring, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the cyano group: This step can involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide.

    Attachment of the sulfanyl group: This can be done through thiolation reactions, where a thiol group is introduced using reagents like thiourea or thiols.

    Formation of the acetamide backbone: This involves amidation reactions, where an amine reacts with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, thiourea.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide: can be compared with other compounds that have similar functional groups:

    This compound: vs. : Both contain amide groups, but the presence of the cyano and sulfanyl groups in the former adds unique reactivity.

    This compound: vs. : Both can undergo similar substitution reactions, but the cyclopropyl and sulfanyl groups in the former provide additional sites for chemical modification.

Conclusion

This compound: is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications could uncover new uses for this intriguing compound.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-methylbutan-2-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-9(2)10(3)17-7-12(16)15-13(4,8-14)11-5-6-11/h9-11H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZQSTRTGJQOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)SCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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